6-Hydroxymelatonin glucuronide
Overview
Description
6-Hydroxymelatonin glucuronide is a naturally occurring metabolite of melatonin, which is a hormone primarily produced by the pineal gland in the brain. This compound is formed through the hydroxylation of melatonin at the 6th position, followed by glucuronidation. It plays a significant role in the metabolism and excretion of melatonin in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin glucuronide involves two main steps:
Hydroxylation of Melatonin: Melatonin is first hydroxylated at the 6th position by the enzyme cytochrome P450 1A2 (CYP1A2) to form 6-hydroxymelatonin.
Glucuronidation: The 6-hydroxymelatonin is then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant enzymes to catalyze the hydroxylation and glucuronidation reactions. The process is optimized for high yield and purity, often involving bioreactors and controlled reaction conditions to ensure efficient conversion of melatonin to its glucuronide form.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, although these are less common.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The glucuronide moiety can be substituted under specific conditions, although this is not a primary reaction pathway.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species (ROS) can oxidize this compound, although this is not a primary metabolic pathway.
Substitution: Specific chemical reagents can be used to substitute the glucuronide moiety, but this is not commonly done in biological systems.
Major Products Formed: The primary product formed from the metabolism of melatonin is this compound. Further metabolism can lead to the formation of other minor metabolites, but these are less significant .
Scientific Research Applications
6-Hydroxymelatonin glucuronide has several important applications in scientific research:
Chemistry: It is used as a marker for studying the metabolism of melatonin and its derivatives.
Biology: Researchers study its role in circadian rhythms and its impact on various physiological processes.
Mechanism of Action
6-Hydroxymelatonin glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, which are involved in regulating sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, protecting cells from oxidative stress .
Comparison with Similar Compounds
6-Hydroxymelatonin: This is the immediate precursor to 6-hydroxymelatonin glucuronide and shares similar properties.
N-Acetylserotonin: Another metabolite of melatonin, which also has neuroprotective and antioxidant effects.
5-Methoxytryptamine: A related compound with similar biological activities.
Uniqueness: this compound is unique in its role as a major metabolite of melatonin, specifically involved in the excretion and regulation of melatonin levels in the body. Its glucuronide conjugation makes it more water-soluble, facilitating its excretion through urine .
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAMHIWAGQWGO-CTRAYCPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241639 | |
Record name | 6-Hydroxymelatonin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94840-69-4 | |
Record name | 6-Hydroxymelatonin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymelatonin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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